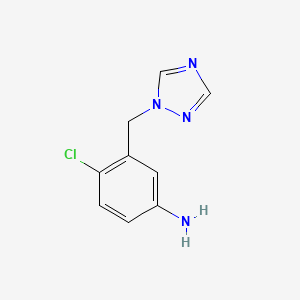
4-chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline (4-Cl-3-TMA) is an organic compound that has been used in various scientific research applications. It is a derivative of aniline, which is an aromatic amine that is found in certain plant and animal tissues. 4-Cl-3-TMA has a unique structure that makes it useful in a variety of scientific applications.
Scientific Research Applications
Synthesis of New Derivatives
This compound can be used in the synthesis of new derivatives. For example, it has been used in the synthesis of racemic 2-(tert-Butoxycarbon-ylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid, a new derivative of β-(1,2,4-Triazol-1-yl)alanine .
Biological Activity
Compounds derived from 1,2,4-triazoles, such as this compound, have a wide spectrum of biological activities. They have been found to have antimicrobial, antibacterial, antifungal, anticancer, antiviral, and antitumor activities . They are also used in agricultural science as potent fungicides, herbicides, and insecticides .
Use in Organic Chemistry
This compound is used in organic chemistry for the construction of the triazole ring under flow conditions. This method is atom economical, highly selective, and environmentally benign .
Use in Pharmaceutical Industry
In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of various drugs. For example, it is used in the synthesis of Letrozole, a drug used in the treatment of hormonally-responsive breast cancer .
Mechanism of Action
Target of Action
The primary targets of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline are Cyclin-A2 and Cyclin-dependent kinase 2 . These proteins play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .
Mode of Action
The compound’s mode of action could involve binding to these proteins, potentially inhibiting their function and leading to changes in cell cycle progression .
Biochemical Pathways
The affected pathways are primarily those involved in cell cycle regulation. By interacting with Cyclin-A2 and Cyclin-dependent kinase 2, the compound could disrupt the normal progression of the cell cycle .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties are crucial for determining its bioavailability
Result of Action
Given its targets, it is likely that the compound could induce changes in cell cycle progression, potentially leading to cell cycle arrest or apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-((1H-1,2,4-triazol-1-yl)methyl)-4-chloroaniline. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its ability to interact with its targets
properties
IUPAC Name |
4-chloro-3-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4/c10-9-2-1-8(11)3-7(9)4-14-6-12-5-13-14/h1-3,5-6H,4,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHVTVGCHRUWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN2C=NC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[Acetyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2856086.png)
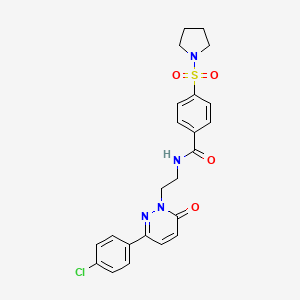
![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isopropyl-2-thioxothiazolidin-4-one](/img/structure/B2856088.png)
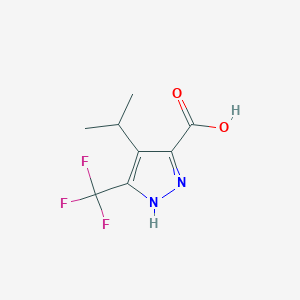

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2856092.png)


![3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2856097.png)
![N-(1-cyanocyclohexyl)-2-{2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2856099.png)
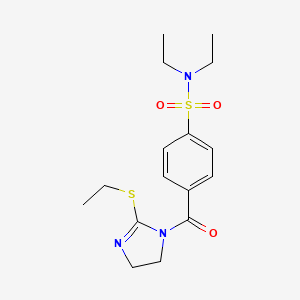

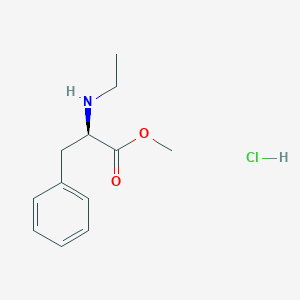
![methyl [4-({2-[(4-chlorobenzyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2856109.png)